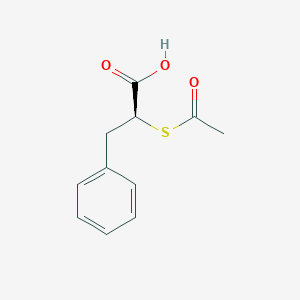

(S)-2-(Acetylthio)-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetylsulfanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSNFYJYANSNI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436471 | |

| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-17-7 | |

| Record name | (αS)-α-(Acetylthio)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76932-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-(Acetylthio)benzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-(acetylthio)benzenepropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Chiral Thioesters in Organic Synthesis and Medicinal Chemistry

Chiral thioesters are a class of organosulfur compounds that play a vital role in both the construction of complex molecules and in biological processes. mdpi.com Their unique reactivity and structural features make them valuable intermediates in a variety of chemical transformations.

Thioesters are analogous to esters, with a sulfur atom replacing an oxygen atom in the ester linkage. mdpi.com This substitution imparts distinct chemical properties. The carbon-sulfur bond is longer and weaker than the corresponding carbon-oxygen bond, and the carbonyl group of a thioester is more reactive towards nucleophiles. This enhanced reactivity makes thioesters excellent acylating agents, a property that is widely exploited in organic synthesis.

In the realm of medicinal chemistry, chiral thioesters are integral to the synthesis of numerous pharmaceutical agents. Their ability to participate in the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of stereochemical control is particularly valuable. rsc.org Chiral amino thioesters, for instance, are important scaffolds due to their widespread use in the biosynthesis of non-ribosomal peptides and their application as useful substrates in reactions like the Fukuyama coupling to create other functionalized molecules. rsc.org The development of catalytic asymmetric methods for the synthesis of α-chiral tetrasubstituted α-aminothioesters is an active area of research, underscoring their importance. rsc.org

Furthermore, chiral thioethers, which can be derived from thioesters, have been utilized as effective catalysts in a range of asymmetric synthetic transformations. rsc.org The sulfur atom in these molecules often plays a key role in the catalytic cycle, influencing the stereochemical outcome of the reaction.

Stereochemical Purity and Enantiomeric Control in Complex Molecule Synthesis

The concept of chirality is fundamental to the life sciences, as the biological activity of many molecules is intrinsically linked to their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize molecules with a specific and high degree of stereochemical purity is a cornerstone of modern medicinal chemistry and drug development. rroij.com

The synthesis of complex molecules, particularly those with multiple stereogenic centers, presents a significant challenge to synthetic chemists. consensus.app Achieving a high level of enantiomeric control, meaning the preferential formation of one enantiomer over the other, is a primary objective. Several strategies have been developed to address this challenge, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. rroij.com

Recent advancements have focused on the development of enantioselective synthesis methods for molecules with multiple stereogenic elements, which has been a formidable challenge. rsc.org The ability to control the absolute and relative stereochemistry of these complex structures is crucial for accessing novel and effective therapeutic agents. The challenges in this area include scaling up reactions, the efficiency of stereoinduction, and the complexity of the substrates themselves. nih.gov

The integration of computational tools in synthetic planning is also emerging as a powerful strategy to tackle the complexity of natural product synthesis, where precise stereocontrol is often a primary obstacle. consensus.app

Overview of Research Trajectories Involving S 2 Acetylthio 3 Phenylpropanoic Acid

Stereoselective Synthesis Strategies

The creation of a single, desired stereoisomer of a molecule is a cornerstone of modern pharmaceutical chemistry. For this compound, stereoselective synthesis is paramount to ensure the intended biological activity. The primary approach involves nucleophilic substitution reactions designed to proceed with a predictable and controlled inversion of stereochemistry.

Nucleophilic Substitution Reactions with Controlled Stereoinversion

A key strategy for the synthesis of this compound involves the reaction of a chiral precursor, (R)-2-Bromo-3-phenylpropanoic acid, with a thioacetate source. This reaction proceeds via an SN2 mechanism, which is characterized by the inversion of the stereocenter, thus converting the (R)-enantiomer into the desired (S)-enantiomer. acs.org

The nucleophilic displacement of the bromide in (R)-2-Bromo-3-phenylpropanoic acid by a thioacetate anion is a direct and effective method for obtaining this compound. acs.orgnih.gov The efficiency and stereochemical purity of the product can be influenced by the choice of the thioacetate reagent and reaction conditions.

The reaction of (R)-2-Bromo-3-phenylpropanoic acid with potassium thioacetate is a commonly employed method. acs.org The use of potassium thioacetate as the nucleophile source in an appropriate organic solvent facilitates the substitution reaction. Following the reaction, the desired this compound can be obtained in high yields, typically around 87-90%, with an enantiomeric excess (ee) ranging from 92% to 95%. acs.org

Table 1: Synthesis of this compound using Potassium Thioacetate

| Starting Material | Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-2-Bromo-3-phenylpropanoic acid | Potassium Thioacetate | This compound | ~87-90% | 92-95% | acs.org |

An alternative to using pre-formed thioacetate salts is the in-situ generation of the thioacetate anion from thioacetic acid using an organic base like triethylamine (B128534). google.com Thioacetic acid itself is a thiol-containing organic compound that can act as a potent nucleophile upon deprotonation. wikipedia.org The addition of triethylamine to the reaction mixture neutralizes the hydrobromic acid byproduct formed during the substitution, driving the reaction towards the product. This method offers the advantage of using readily available and less hygroscopic reagents.

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). biomedres.us In the context of synthesizing this compound, PTC can enhance the rate and efficiency of the reaction between the water-soluble thioacetate salt and the organic-soluble bromo acid. biomedres.usprinceton.edu The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the thioacetate anion, transporting it into the organic phase where it can react with the substrate. biomedres.usprinceton.edu

Reaction of (R)-2-Bromo-3-phenylpropanoic Acid with Thioacetate Reagents

Role of Phase Transfer Catalysis in Stereoselective Transformations

Various types of phase transfer catalysts can be employed to facilitate this stereoselective transformation.

Ammonium and Phosphonium Salts: Quaternary ammonium and phosphonium salts are the most common phase transfer catalysts. princeton.edumdpi.com Their lipophilic organic groups enable the transport of anions into the organic phase. Chiral quaternary ammonium salts derived from cinchona alkaloids have been particularly successful in asymmetric phase-transfer catalysis, achieving high enantioselectivity in the synthesis of chiral α-amino acids. researchgate.net

Crown Ethers and Cryptands: Crown ethers are cyclic polyethers that can complex with alkali metal cations, such as the potassium ion in potassium thioacetate. mdpi.com This complexation increases the "nakedness" and therefore the nucleophilicity of the accompanying anion (thioacetate), enhancing its reactivity. mdpi.com Cryptands are bicyclic or polycyclic multidentate ligands that encapsulate cations even more effectively than crown ethers, leading to a further increase in the anion's reactivity.

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of producing enantiomerically pure compounds, chiral quaternary ammonium salts have emerged as effective catalysts in various reactions, including phase-transfer catalysis. researchgate.netnih.gov These salts can facilitate asymmetric bond formation by creating a chiral environment around the reacting species. nih.gov For instance, chiral quaternary ammonium phase-transfer catalysts have been successfully employed in the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to yield chiral tropic acid with high enantioselectivity. rsc.org While not directly a synthesis of the title compound, this demonstrates the potential of asymmetric ammonium salts in resolving racemic mixtures to obtain a desired enantiomer, a principle applicable to the synthesis of chiral acids.

Optimization of Reaction Conditions: Temperature and Solvent Systems

The efficiency and stereoselectivity of a chemical reaction are profoundly influenced by reaction conditions such as temperature and the choice of solvent. researchgate.net In the synthesis of this compound via the chiral inversion of (S)-2-Bromo-3-phenylpropanoic acid, the optimization of these parameters is critical. acs.orgacs.org

Research has shown that for the dynamic kinetic resolution of racemic 2-bromo-3-phenylpropanoic acid, a precursor to the target molecule, specific conditions are optimal. acs.org The use of acetonitrile (B52724) as the solvent at a temperature of 50-60 °C, in the presence of (R)-bornylamine and a bromide source like tetraethylammonium (B1195904) bromide (TEAB), was found to be effective. acs.org The bromide source, in particular, plays a significant role in achieving high enantiomeric excess (ee). acs.org For example, TEAB provided a higher yield compared to tetrabutylammonium (B224687) bromide (TBAB) under similar conditions. acs.org The absence of a bromide source resulted in a significantly lower enantiomeric excess of approximately 40%. acs.orgacs.org

The following table summarizes the effect of different bromide sources and solvents on the yield and enantiomeric excess of the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.

| Entry | Bromide Source | Solvent | Yield (%) | ee (%) |

| 1 | TBAB | Butyl acetate | 40.00 | 87.0 |

| 2 | TBAB | Acetonitrile | 45.49 | 93.5 |

| 3 | TBAB | MTBE | 78.93 | 85.1 |

| 4 | TBAB | Ethyl acetate | 69.57 | 88.6 |

| 13 | TEAB | Acetonitrile | Higher than TBAB | - |

Data sourced from Organic Letters, 2004, 6 (19), pp 3233–3235. acs.org

Derivatization from Chiral Precursors

An alternative and often more economical approach to synthesizing enantiomerically pure compounds is to start from readily available chiral precursors. This strategy leverages the existing stereochemistry of a natural molecule to build the desired chiral target.

A highly effective route for the synthesis of this compound utilizes the inexpensive and naturally occurring amino acid, L-phenylalanine, as the starting material. acs.orgacs.orgnih.gov This pathway involves a series of well-defined chemical transformations to convert the stereocenter of L-phenylalanine to the desired configuration in the final product.

The initial step in this sequence is the conversion of L-phenylalanine to (S)-2-Bromo-3-phenylpropanoic acid. acs.orgacs.org This is achieved through a diazotization reaction followed by bromination. acs.orgacs.orgamazonaws.com The diazotization of an amino acid, such as L-phenylalanine, is known to proceed with retention of configuration. acs.orgresearchgate.netaurco.org In a typical procedure, L-phenylalanine is treated with sodium nitrite (B80452) in the presence of hydrobromic acid at a low temperature (e.g., 0°C). amazonaws.com This process converts the amino group into a diazonium group, which is an excellent leaving group and is subsequently displaced by a bromide ion, yielding (S)-2-Bromo-3-phenylpropanoic acid. aurco.org

A key and innovative step in this synthetic route is the chiral inversion of the resulting (S)-2-Bromo-3-phenylpropanoic acid to its (R)-enantiomer. acs.orgacs.orgnih.gov This inversion is crucial because the subsequent nucleophilic substitution with a thioacetate source proceeds via an SN2 mechanism, which involves an inversion of stereochemistry. Therefore, starting with the (R)-bromo acid is necessary to obtain the final (S)-acetylthio acid. acs.org This transformation is accomplished through a novel process known as crystallization-induced chiral inversion, which achieves an excellent enantiomeric excess of 96-99%. acs.orgnih.govresearchgate.net

The crystallization-induced chiral inversion is a form of dynamic kinetic resolution. acs.orgacs.org In this process, the undesired (S)-enantiomer is directly converted into the desired (R)-enantiomer. acs.org This is achieved by using a chiral amine, with (R)-bornylamine being identified as a particularly effective resolving agent from a screening of over 40 chiral amines. acs.org

The process involves treating the (S)-2-Bromo-3-phenylpropanoic acid with (R)-bornylamine in a suitable solvent like acetonitrile. acs.orgacs.org This leads to the formation of two diastereomeric salts: the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid and the (R)-bornylamine salt of (S)-2-bromo-3-phenylpropanoic acid. The desired diastereomeric salt, the (R)-bornylamine salt of the (R)-bromo acid, is significantly less soluble in acetonitrile than its counterpart. acs.org This difference in solubility drives the equilibrium towards the formation of the less soluble salt, which precipitates from the solution, allowing for its isolation in high yield (78%) and high stereospecificity (>96% ee). acs.org The recovered (R)-bornylamine can be recycled with high purity (>97%) and recovery (>92%). acs.orgacs.org The resulting (R)-2-bromo-3-phenylpropanoic acid is then converted to this compound by nucleophilic substitution with potassium thioacetate, yielding the final product with an enantiomeric excess of 92-95%. acs.orgacs.org

The following table outlines the key steps and reagents in the conversion of L-Phenylalanine to this compound.

| Step | Starting Material | Reagents | Product | Key Feature |

| 1 | L-Phenylalanine | NaNO₂, HBr, H₂O, Toluene | (S)-2-Bromo-3-phenylpropanoic acid | Diazotization/Bromination with retention of configuration. acs.orgamazonaws.com |

| 2 | (S)-2-Bromo-3-phenylpropanoic acid | (R)-Bornylamine, TEAB, Acetonitrile | (R)-Bornylamine salt of (R)-2-Bromo-3-phenylpropanoic acid | Crystallization-induced chiral inversion. acs.orgacs.org |

| 3 | (R)-Bornylamine salt of (R)-2-Bromo-3-phenylpropanoic acid | Methanesulfonic acid, MTBE | (R)-2-Bromo-3-phenylpropanoic acid | Acidification and extraction. acs.orgacs.org |

| 4 | (R)-2-Bromo-3-phenylpropanoic acid | KSAc | This compound | SN2 substitution with inversion of configuration. acs.orgacs.org |

Conversion from L-Phenylalanine via Sequential Transformations

Crystallization-Induced Chiral Inversion of (S)-2-Bromo-3-phenylpropanoic Acid to its (R)-Enantiomer

A critical challenge in the synthesis of enantiomerically pure compounds is the separation of stereoisomers. One effective strategy for resolving racemic mixtures of carboxylic acids, such as 2-bromo-3-phenylpropanoic acid, is through the formation of diastereomeric salts. acs.orglibretexts.org This method involves reacting the racemic acid with a single enantiomer of a chiral amine base. The resulting salts, being diastereomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

In the context of synthesizing the precursor for this compound, racemic 2-bromo-3-phenylpropanoic acid is resolved using a chiral amine. Research has shown that (R)-bornylamine is a particularly effective resolving agent for this purpose. acs.org The reaction between the racemic bromo-acid and (R)-bornylamine in a suitable solvent like acetonitrile produces a pair of diastereomeric salts: ((R)-2-bromo-3-phenylpropanoate)·((R)-bornylamine) and ((S)-2-bromo-3-phenylpropanoate)·((R)-bornylamine). Due to its lower solubility, the ((R)-acid)·((R)-amine) salt preferentially crystallizes from the solution, allowing for its isolation.

A significant advancement in this area is the development of a crystallization-induced dynamic resolution (CIDR) process. acs.org This technique combines the resolution of diastereomeric salts with in-situ racemization of the undesired enantiomer in the solution. By adding a bromide ion source, such as tetraethylammonium bromide (TEAB), the (S)-2-bromo-3-phenylpropanoic acid remaining in the solution can be continuously inverted to the (R)-enantiomer. This dynamic process allows for a theoretical yield of nearly 100% for the desired (R)-bromo acid diastereomeric salt, a substantial improvement over the 50% maximum yield of classical resolution. acs.org Once separated, the salt is treated with a strong acid to liberate the enantiomerically pure (R)-2-bromo-3-phenylpropanoic acid. acs.org

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Racemic 2-bromo-3-phenylpropanoic acid | acs.org |

| Chiral Resolving Agent | (R)-bornylamine | acs.org |

| Process | Crystallization-Induced Dynamic Resolution (CIDR) | acs.org |

| Key Additive for Inversion | Tetraethylammonium bromide (TEAB) as a bromide source | acs.org |

| Isolated Intermediate | (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid | acs.org |

| Achieved Enantiomeric Excess (ee) | >96% | acs.org |

| Yield | 78% | acs.org |

Thioacetate Substitution on (R)-2-Bromo-3-phenylpropanoic Acid

The final step in forming the target molecule is the introduction of the acetylthio group. This is accomplished via a nucleophilic substitution reaction on the chiral precursor, (R)-2-bromo-3-phenylpropanoic acid. acs.orgnih.gov The bromine atom at the C-2 position is displaced by a thioacetate nucleophile.

Potassium thioacetate (KSAc) is the reagent commonly used for this transformation. acs.org The reaction is typically carried out in a suitable solvent, and it proceeds with an inversion of stereochemistry at the chiral center. nih.gov Therefore, starting with the (R)-enantiomer of the bromo acid is essential to obtain the desired (S)-enantiomer of the final product. The reaction is generally high-yielding and provides the target this compound with high enantiomeric purity. acs.org The resulting product can then be purified through standard methods like crystallization. lookchem.com

| Parameter | Description | Reference |

|---|---|---|

| Substrate | (R)-2-Bromo-3-phenylpropanoic acid | acs.org |

| Reagent | Potassium thioacetate (KSAc) | acs.org |

| Reaction Type | Nucleophilic Substitution (SN2) | nih.gov |

| Stereochemical Outcome | Inversion of configuration | nih.gov |

| Product | This compound | acs.org |

| Reported Yield | ~87-90% | acs.org |

| Reported Enantiomeric Excess (ee) | 92-95% | acs.org |

Derivation from D-Phenylalanine via Diazotization-Bromination and Subsequent Reactions

An established, though often less economical, synthetic route to this compound begins with the unnatural amino acid, D-phenylalanine. acs.orglookchem.com This pathway is notable for its stereochemical control. The first step involves the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid. This transformation is achieved through a diazotization reaction followed by bromination. acs.orgnih.gov

Following the formation of the bromo acid, the synthesis proceeds with the thioacetate substitution as previously described. The (R)-bromo acid is reacted with potassium thioacetate, leading to an inversion of stereochemistry to produce the final this compound. acs.org While this route is chemically efficient, its industrial application is often limited by the high cost of D-phenylalanine compared to its naturally occurring L-enantiomer. acs.orglookchem.com

Reaction Mechanisms of Key Synthetic Steps

Mechanistic Insights into Nucleophilic Substitution at the Chiral Center

The conversion of (R)-2-bromo-3-phenylpropanoic acid to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this mechanism, the incoming nucleophile—the thioacetate anion (CH₃COS⁻)—attacks the electrophilic carbon atom bonded to the bromine atom from the side opposite to the leaving group (bromide ion, Br⁻).

The reaction occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. This backside attack is sterically favored and leads to a predictable stereochemical outcome: a complete inversion of the configuration at the chiral center. nih.gov This is often referred to as a Walden inversion. The transition state of the reaction involves a pentacoordinate carbon atom, with the incoming nucleophile and the departing leaving group positioned 180° apart. The use of a polar aprotic solvent can facilitate this reaction by solvating the cation (e.g., K⁺ from KSAc) without strongly solvating the nucleophile, thus enhancing its nucleophilicity.

Stereochemical Implications of Chiral Inversion Processes

Stereochemical control is paramount in the synthesis of this compound. The stereochemistry of the final product is directly determined by two key steps involving chiral inversion or retention.

Thioacetate Substitution: As detailed previously, the substitution of the bromide with thioacetate is a classic SN2 reaction that proceeds with inversion of configuration. nih.gov

These stereochemical principles are strategically combined in modern synthetic routes. To use the inexpensive L-phenylalanine (S-configuration) as a starting material, chemists first convert it to (S)-2-bromo-3-phenylpropanoic acid (retention). acs.orgnih.gov This (S)-bromo acid is then subjected to a crystallization-induced chiral inversion process to obtain the desired (R)-2-bromo-3-phenylpropanoic acid. acs.org This epimerization is crucial because the final SN2 thioacetate substitution will invert the stereocenter. By starting with L-phenylalanine, performing a net inversion on the intermediate bromo acid, and then performing a final inversion during substitution, the desired (S)-product is achieved.

Industrial Scale-Up and Process Optimization

Transitioning the synthesis of this compound from a laboratory procedure to an industrial-scale process involves addressing several key factors, including cost, efficiency, safety, and environmental impact. researchgate.netmdpi.com A primary driver for process optimization has been the need to move away from expensive starting materials like D-phenylalanine. lookchem.com

The development of a synthetic route starting from the inexpensive and readily available L-phenylalanine represents a major step in process optimization. acs.orgnih.gov However, this introduces the need for an efficient chiral inversion step. The implementation of a crystallization-induced dynamic resolution (CIDR) is a significant process intensification strategy. acs.org It maximizes the yield of the desired (R)-bromo acid intermediate from a racemic mixture that is generated in situ, thereby improving atom economy and reducing waste.

Further optimization on an industrial scale would focus on:

Solvent Selection and Recovery: Minimizing the use of hazardous solvents and implementing efficient solvent recovery and recycling systems are crucial for both economic and environmental reasons.

Reagent Stoichiometry: Fine-tuning the amounts of reagents, such as the chiral amine and potassium thioacetate, to minimize excess and reduce costs.

Reaction Conditions: Optimizing temperature, pressure, and reaction times for key steps to maximize throughput and yield while ensuring product quality and minimizing byproduct formation. mdpi.com This includes developing robust control strategies for large-scale bioreactors or chemical reactors. nih.gov

Downstream Processing: Designing efficient and scalable purification protocols. For instance, optimizing the crystallization conditions for both the diastereomeric salt and the final product to ensure high purity and yield with minimal processing steps. lookchem.com

Waste Management: Developing strategies to treat or recycle waste streams, such as recovering the chiral amine after the resolution step, which is critical for the economic viability of the process. acs.org

By focusing on these areas, the large-scale production of this compound can be made more sustainable and cost-effective, meeting the demands of the pharmaceutical industry. researchgate.net

Implementation of Continuous Flow Processes for Enhanced Efficiency

The transition from traditional batch manufacturing to continuous flow processes represents a paradigm shift in the production of active pharmaceutical ingredients (APIs) and their intermediates. chemicalindustryjournal.co.ukasynt.com This approach offers numerous advantages, including improved safety, consistency, and efficiency. mdpi.com While specific literature detailing the continuous flow synthesis of this compound is limited, the principles and successes in the synthesis of other ACE inhibitors and related compounds provide a strong framework for its potential implementation. mit.edursc.org

Continuous flow synthesis involves the movement of reactants through a network of tubes and reactors, where chemical transformations occur in a continuous stream. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. asynt.com For the synthesis of a chiral thioacetate like this compound, a multi-step continuous flow process could be envisioned. A strategy for the continuous flow synthesis of various ACE inhibitors has been described, which could be adapted for this specific intermediate. mit.edu This process typically involves a series of reactors, each dedicated to a specific transformation, with the output of one reactor feeding directly into the next. rsc.org

A key advantage of flow chemistry is the ability to handle hazardous reagents and intermediates safely by minimizing their accumulation at any given time. nih.gov The synthesis of thioesters, for example, can be achieved with high efficiency and on a gram scale using continuous-flow methods. organic-chemistry.org

Table 1: Illustrative Parameters for a Multi-Step Continuous Flow Synthesis of an ACE Inhibitor Intermediate

| Parameter | Reactor 1 (Activation) | Reactor 2 (Coupling) | Reactor 3 (Deprotection) |

| Reactor Type | Packed Bed Reactor | Coil Reactor | Microreactor |

| Temperature | 25 °C | 60 °C | 80 °C |

| Residence Time | 2 minutes | 10 minutes | 5 minutes |

| Pressure | 5 bar | 10 bar | 7 bar |

| Throughput | ~0.5 g/h | ~0.5 g/h | ~0.5 g/h |

This table presents hypothetical data based on reported continuous flow syntheses of other ACE inhibitors and is intended to be illustrative of the potential process parameters. mit.edursc.org

Role of Automated Reactors and Advanced Purification Techniques in Large-Scale Production

The large-scale production of this compound necessitates the use of automated reactors and sophisticated purification techniques to ensure high purity and enantiomeric excess.

Automated Reactors:

Automated reactors are central to modern pharmaceutical manufacturing, offering precise control and monitoring of the synthesis process. asynt.com In the context of continuous flow manufacturing, automated systems are responsible for maintaining steady-state conditions, adjusting parameters in real-time, and ensuring process safety and robustness. youtube.com These systems typically integrate sensors for in-situ monitoring of critical process parameters such as temperature, pressure, flow rate, and concentration. mit.edu This real-time data allows for immediate adjustments to be made, ensuring the final product consistently meets quality specifications. For the synthesis of this compound, an automated reactor system would manage the precise dosing of reactants, control the temperature of the reaction zones, and monitor the progress of the reaction, likely through spectroscopic techniques like in-situ IR. mit.edu

Advanced Purification Techniques:

The purification of the final intermediate is a critical step to ensure the required quality for its use in API synthesis. For a chiral carboxylic acid like this compound, achieving high enantiomeric purity is paramount. Advanced purification techniques that are amenable to continuous processing are therefore highly desirable.

One such technique is continuous crystallization . This method allows for the selective crystallization of the desired enantiomer from the reaction mixture, providing a highly effective means of purification and chiral resolution. nih.gov The process can be integrated directly into the continuous flow synthesis line, eliminating the need for batch-wise workup. nih.gov

Another important technique is chromatographic separation . High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for separating enantiomers. researchgate.net While traditionally a batch process, simulated moving bed (SMB) chromatography offers a continuous alternative that is well-suited for large-scale industrial applications. This technique can achieve high levels of purity and enantiomeric excess.

Furthermore, methods involving the formation of diastereomeric salts with a chiral resolving agent can be adapted for continuous processes. google.comtcichemicals.com The differential solubility of the diastereomeric salts allows for their separation through continuous filtration or crystallization. google.com

Table 2: Comparison of Advanced Purification Techniques for Chiral Carboxylic Acids

| Technique | Principle | Advantages in Continuous Production | Typical Purity |

| Continuous Crystallization | Selective precipitation of the desired enantiomer. | Integrated with synthesis, high throughput, solvent recycling. | >99% |

| Simulated Moving Bed (SMB) Chromatography | Continuous chromatographic separation using a counter-current flow. | High resolution, high recovery, reduced solvent consumption. | >99.5% enantiomeric excess |

| Continuous Diastereomeric Salt Resolution | Formation and separation of diastereomeric salts with differing solubilities. | Can be integrated into a flow process, cost-effective resolving agents. | >98% enantiomeric excess |

This table provides a general comparison of purification techniques applicable to chiral carboxylic acids in a continuous manufacturing setting. nih.govresearchgate.netgoogle.com

Oxidative Transformations of the Thiol Group

The sulfur atom in this compound, present as a thioacetate, can undergo various oxidative reactions. These transformations typically involve the initial hydrolysis of the thioacetate to reveal the free thiol, (S)-2-mercapto-3-phenylpropanoic acid, which is then susceptible to oxidation.

Formation of Disulfides

The formation of a disulfide from this compound is a two-step process. The initial step is the hydrolysis of the acetyl group to yield the corresponding thiol, (S)-2-mercapto-3-phenylpropanoic acid. This hydrolysis can be achieved under basic conditions, for example, using sodium hydroxide (B78521) in an alcoholic solvent. sigmaaldrich.com

Reaction Scheme for Disulfide Formation

| Step | Reactants | Reagents | Product |

| 1. Hydrolysis | This compound | NaOH, Ethanol/Water | (S)-2-Mercapto-3-phenylpropanoic acid |

| 2. Oxidation | (S)-2-Mercapto-3-phenylpropanoic acid | Air, Triethylamine, DMF | Bis((S)-2-carboxy-2-phenylethyl) disulfide |

Derivatization to Sulfonic Acids

The sulfur atom of the thioacetate can be oxidized to its highest oxidation state to form a sulfonic acid. This transformation is typically achieved using strong oxidizing agents. One effective method involves the use of performic acid, which can directly oxidize the acetylthio group to a sulfonic acid. saskoer.ca

Alternatively, a two-step procedure can be employed. First, the thioacetate is converted to the corresponding sulfonyl chloride. This can be accomplished using reagents like tert-butyl hypochlorite. acs.orgacs.org The resulting sulfonyl chloride is a reactive intermediate that can be subsequently hydrolyzed with water to yield the final sulfonic acid product, (S)-2-sulfo-3-phenylpropanoic acid.

Oxidizing Agents for Sulfonic Acid Synthesis

| Reagent | Conditions | Product |

| Performic Acid | Direct oxidation | (S)-2-Sulfo-3-phenylpropanoic acid |

| tert-Butyl Hypochlorite | 1. Oxidation to sulfonyl chloride 2. Hydrolysis | (S)-2-Sulfo-3-phenylpropanoic acid |

Reductive Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, providing access to a different class of derivatives while preserving the thioester functionality.

Conversion to Alcohols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this is effectively achieved using strong hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, as weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. saskoer.calibretexts.orgresearchgate.netchemguide.co.ukmasterorganicchemistry.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and yield the primary alcohol, (S)-2-(acetylthio)-3-phenylpropan-1-ol. chemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Reduction of Carboxylic Acid to Alcohol

| Starting Material | Reagent | Solvent | Product |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | Tetrahydrofuran (THF) | (S)-2-(Acetylthio)-3-phenylpropan-1-ol |

Substitution Reactions Involving the Acetyl Group

The acetyl group of the thioester can be exchanged for other acyl groups, allowing for the synthesis of a variety of different thioester derivatives of 3-phenylpropanoic acid.

Exchange with Other Acyl Groups

A direct one-step transacylation of the thioacetate in this compound is not a commonly reported transformation. A more practical and versatile approach involves a two-step sequence: hydrolysis of the acetyl group followed by re-acylation.

The first step is the cleavage of the thioacetate to generate the free thiol, (S)-2-mercapto-3-phenylpropanoic acid, as described in section 3.1.1. sigmaaldrich.com This thiol is a nucleophile that can then be acylated with a variety of acylating agents, such as acyl chlorides or acid anhydrides, to introduce a different acyl group. For example, reaction with benzoyl chloride would yield (S)-2-(benzoylthio)-3-phenylpropanoic acid. This method provides a general route to a wide range of thioester derivatives.

Two-Step Acyl Exchange Process

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Hydrolysis (Deacetylation) | NaOH, Ethanol/Water | (S)-2-Mercapto-3-phenylpropanoic acid |

| 2 | Acylation | R-COCl or (R-CO)₂O, Base | (S)-2-(Acylthio)-3-phenylpropanoic acid |

Alkylation Reactions

The thioacetate group in this compound is susceptible to alkylation, a reaction that involves the transfer of an alkyl group from an electrophilic reagent to the sulfur atom. This S-alkylation reaction proceeds via a nucleophilic substitution mechanism.

In this process, the sulfur atom of the thioacetate acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide or a similar substrate with a good leaving group. The general transformation can be represented as follows:

R-S-C(O)CH₃ + R'-X → [R-S⁺(R')-C(O)CH₃]X⁻

where R represents the 2-carboxy-2-phenylethyl group, and R'-X is the alkylating agent. This reaction leads to the formation of a new carbon-sulfur bond.

The reactivity of the thioacetate towards alkylating agents is influenced by several factors, including the nature of the alkylating agent and the reaction conditions. Primary alkyl halides are generally the most effective substrates for this type of Sₙ2 reaction, as steric hindrance around the electrophilic carbon is minimal. The choice of solvent and base (if used to deprotonate the carboxylic acid and enhance the nucleophilicity of the thioacetate) also plays a crucial role in the reaction's efficiency. While specific documented examples of alkylation reactions with this compound are not extensively reported in readily available literature, the principles of thioester chemistry suggest that such transformations are chemically feasible and would follow established reactivity patterns.

Salt Formation for Purification and Handling

The formation of salts is a common and effective method for the purification of organic acids like this compound. The process involves reacting the acid with a suitable base to form a crystalline salt, which can then be isolated by filtration and washed to remove impurities. The purified salt can subsequently be treated with a strong acid to regenerate the pure carboxylic acid.

A notable example of salt formation for the purification of this compound is its reaction with dicyclohexylamine (B1670486). This large, basic amine readily forms a stable, crystalline salt with the carboxylic acid, facilitating its isolation and purification.

A documented method for the preparation of the dicyclohexylamine salt involves the reaction of crude this compound with dicyclohexylamine in an appropriate solvent system. google.com In a specific example, the reaction is carried out in ethyl acetate. google.com The resulting dicyclohexylamine salt precipitates from the solution and can be collected by filtration. google.com This process has been shown to be effective in achieving high purity of the desired (S)-enantiomer.

The use of a phase transfer catalyst, such as Aliquat 336®, has been shown to be critical in the synthesis of the parent acid, and its absence can lead to a significant decrease in the yield of the subsequent dicyclohexylamine salt. google.com For instance, in one comparative example, the omission of the phase transfer catalyst resulted in a 10% reduction in the yield of the (S)-2-acetylthio-3-phenyl-propionic acid dicyclohexylamine salt. google.com

The properties of the dicyclohexylamine salt, such as its crystallinity and stability, make it an advantageous intermediate for handling and storage, as well as for ensuring the high purity of the final active pharmaceutical ingredient derived from it.

Role as a Key Chiral Intermediate in Pharmaceutical Synthesis

The enantiomerically pure nature of this compound is crucial for its application in the synthesis of stereospecific drugs. The use of a single enantiomer is vital in modern drug development to ensure target selectivity and minimize off-target effects. An efficient method for preparing optically pure (S)-2-acetylthio-3-phenylpropanoic acid from the readily available L-phenylalanine has been developed, involving steps such as diazotization/bromination, a key crystallization-induced chiral inversion, and thioacetate substitution. nih.govacs.org

A significant application of this compound is in the creation of dual inhibitors of angiotensin-converting enzyme (ACE) and neprilysin (NEP). nih.govacs.org This dual inhibition is a therapeutic strategy for conditions like hypertension and heart failure. nih.govnih.gov The mercapto-3-phenylpropanoyl scaffold, derived from this intermediate, has been shown to be particularly effective for achieving potent NEP inhibition. nih.gov

This compound serves as a crucial starting material for the synthesis of novel mercapto-3-phenylpropanoyl dipeptides, including AD014, AD015, and AD016. nih.govacs.org These compounds were designed to investigate the structural requirements for potent and selective dual inhibition of the C-domain of ACE (cACE) and NEP. nih.govacs.org For instance, the synthesis of AD016 involves the peptide coupling of (S)-2-acetylthio-3-phenylpropanoic acid with a protected lysine derivative. nih.govacs.org

The following table summarizes the inhibitory activities of these dipeptide derivatives against ACE and NEP.

| Compound | nACE IC₅₀ (nM) | cACE IC₅₀ (nM) | NEP IC₅₀ (nM) |

| AD014 | 10 ± 2 | 2.5 ± 0.4 | 1.8 ± 0.3 |

| AD015 | 13.3 ± 0.8 | 3.0 ± 0.5 | 1.7 ± 0.2 |

| AD016 | 100 ± 20 | 20 ± 2 | 1.6 ± 0.3 |

| Data sourced from studies on novel mercapto-3-phenylpropanoyl dipeptides as dual ACE/NEP inhibitors. nih.gov |

The structure of this compound provides a versatile backbone for modifications aimed at optimizing dual ACE/NEP inhibition. The 2-mercapto-3-phenylpropyl N-terminus is particularly adaptable for binding to the NEP active site. nih.gov Research has shown that modifications to the linker and the P1' and P2' positions of the dipeptide derivatives significantly impact potency and selectivity. acs.org For instance, incorporating flexible glycine linked to a 5-phenylproline (as in AD014 and AD015) or a lysine and tryptophan in the P1' and P2' positions (as in AD016) allows for probing the requirements of the ACE and NEP prime subsites. nih.govacs.org The consistent increase in affinity for NEP and ACE domains with a thiol-carbonyl zinc-binding group, derived from the subject compound, highlights its importance in these dual inhibition strategies. nih.gov

This compound is a common and essential intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat and Gemopatrilat. acs.org These drugs represent an important class of cardiovascular agents that exert their effects by simultaneously inhibiting both ACE and NEP. nih.govnih.gov Omapatrilat, the most clinically advanced in this class, demonstrated potent antihypertensive effects. nih.govnih.gov The synthesis of these inhibitors necessitated an efficient route to this compound, underscoring the compound's industrial relevance. acs.org The phenyl group of the resulting inhibitor, derived from the intermediate, is known to bind to the S1 subsite of ACE and the S1' pocket of NEP. nih.gov

Beyond its prominent role in ACE/NEP inhibitors, this compound is a valuable chiral precursor for a variety of other complex organic molecules in pharmaceutical research. The phenylpropanoic acid motif is a common feature in many biologically active compounds. acs.orgnih.govorgsyn.orgnih.gov Its utility stems from the presence of a carboxylic acid for amide bond formation, a protected thiol for introducing zinc-binding groups, and a chiral center that dictates the stereochemistry of the final product. This makes it a key building block in asymmetric synthesis, a strategy widely employed in the creation of modern pharmaceuticals. mdpi.com

Enzyme Inhibition Studies and Mechanistic Research

While direct enzyme inhibition studies on this compound itself are not extensively documented in the context of its being the final active molecule, its derivatives are central to mechanistic research in enzyme inhibition. The primary role of this compound is to provide the mercapto group, which is a potent zinc-binding moiety crucial for inhibiting metalloenzymes like ACE and NEP.

The mechanism of action of the final drug molecules derived from this intermediate involves the thiol group coordinating with the zinc ion in the active site of the target enzyme, leading to competitive inhibition. wikipedia.org For example, in ACE inhibitors, the acyl group of the carboxyalkanoyl amino acid, which is synthesized from precursors like this compound, binds to the zinc ion of the enzyme. wikipedia.org The study of derivatives like AD014, AD015, and AD016 provides valuable insights into the structural basis for selective and potent enzyme inhibition, demonstrating how different amino acid residues linked to the mercapto-3-phenylpropanoyl backbone can alter binding orientations and affinity within the enzyme's active site. nih.gov

An Article on the Chemical Compound this compound

This article delves into the specific applications and biological research surrounding the chemical compound this compound. The focus remains strictly on its role in medicinal chemistry and its potential biological activities as a structural motif.

Analytical Methodologies in Research and Development

Determination of Enantiomeric Purity

The stereochemical configuration of (S)-2-(Acetylthio)-3-phenylpropanoic acid is critical to its function. Therefore, precise methods are required to determine its enantiomeric purity, ensuring the absence or minimal presence of its (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution. For the analysis of this compound, polysaccharide-based chiral stationary phases are often employed.

A common approach involves the use of a CHIRALCEL® OD-H column, which is a cellulose-based CSP. The separation is typically achieved using a mobile phase consisting of a mixture of n-hexane and isopropanol, often with the addition of a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. The detection is commonly performed using a UV detector, as the phenyl group in the molecule allows for strong UV absorbance.

Table 1: Chiral HPLC Method for this compound

| Parameter | Condition |

| Stationary Phase | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Purity Assessment for Research Applications

Reversed-phase HPLC is the most widely used method for purity assessment and impurity profiling of organic compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid group is protonated. A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to separate impurities with a wide range of polarities. Detection is usually carried out with a UV detector.

Table 2: Reversed-Phase HPLC Method for Purity Assessment

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) silica gel |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the methine proton adjacent to the sulfur and carbonyl groups, the methylene protons of the benzyl group, and the methyl protons of the acetyl group. The ¹³C NMR spectrum would show corresponding signals for each unique carbon atom in the molecule.

Table 3: Expected NMR Data for this compound (in CDCl₃)

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | ~7.2-7.4 | ~127-136 |

| CH (alpha to COOH) | ~4.5 | ~50 |

| CH₂ (benzyl) | ~3.2 | ~38 |

| CH₃ (acetyl) | ~2.3 | ~30 |

| COOH | ~11-12 | ~175 |

| C=O (acetyl) | - | ~195 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) would typically be used to generate ions. The mass spectrum would show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) and potentially other fragment ions resulting from the loss of specific groups, such as the acetyl group or the carboxylic acid group.

Table 4: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Interpretation |

| Positive (ESI+) | [M+H]⁺ | Molecular ion plus a proton |

| Negative (ESI-) | [M-H]⁻ | Molecular ion minus a proton |

| Fragmentation | Varies | Loss of acetyl group, loss of COOH, etc. |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. For (S)-2-(Acetylthio)-3-phenylpropanoic acid, a critical intermediate for several therapeutic agents, research continues to target more efficient and highly selective synthetic methods.

A significant advancement has been the development of a pathway starting from the inexpensive and readily available L-phenylalanine. acs.orgnih.gov This method circumvents the need for the unnatural and more costly D-phenylalanine, which was used in earlier synthetic routes. acs.org The key to this modern pathway is a novel crystallization-induced chiral inversion of an intermediate, (S)-2-bromo-3-phenylpropanoic acid, to its (R)-enantiomer with outstanding enantiomeric excess (ee) of 96–99%. acs.orgnih.gov

The process involves three main steps:

Diazotization/Bromination: L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid, a reaction that proceeds with retention of the original stereochemistry. acs.org

Chiral Inversion: The (S)-bromo acid undergoes a dynamic resolution process using a chiral amine, such as (R)-bornylamine, which induces the inversion of the stereocenter. This step results in the crystallization of the desired (R)-bromo acid salt with high stereospecificity. acs.org

Thioacetate (B1230152) Substitution: The purified (R)-2-bromo-3-phenylpropanoic acid is then treated with potassium thioacetate to yield the final product, this compound, via a nucleophilic substitution that inverts the stereocenter. acs.org

| Step | Starting Material | Key Reagents | Product | Yield / Enantiomeric Excess (ee) | Reference |

| 1. Diazotization/Bromination | L-phenylalanine | NaNO₂, HBr | (S)-2-bromo-3-phenylpropanoic acid | - | acs.org |

| 2. Chiral Inversion | (S)-2-bromo-3-phenylpropanoic acid | (R)-bornylamine, TEAB | (R)-2-bromo-3-phenylpropanoic acid | 78% yield, >96% ee | acs.org |

| 3. Thioacetate Substitution | (R)-2-bromo-3-phenylpropanoic acid | Potassium Thioacetate (KSAc) | This compound | 87-90% yield, 92-95% ee | acs.org |

Future research in this area aims to further refine these stereoselective methods. elsevierpure.com This includes the exploration of new chiral catalysts and reagents that can improve yields and enantiomeric purity even further, as well as the development of asymmetric hydrogenation techniques and other stereocontrolled reactions to streamline the synthesis. mdpi.com

Exploration of New Therapeutic Applications as a Chiral Building Block

This compound is primarily recognized as a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and vasopeptidase inhibitors. acs.orgnih.gov These drugs, such as Omapatrilat and Gemopatrilat, are vital in the management of hypertension and congestive heart failure. acs.org The unique stereochemistry and functional groups of the acid make it an ideal scaffold for creating molecules that can precisely interact with biological targets.

Emerging research is focused on leveraging this chiral building block to synthesize novel classes of therapeutic agents. The inherent structure, featuring a thiol precursor and a phenylpropyl moiety, is versatile for creating derivatives with diverse pharmacological activities.

Potential future applications include:

Novel Metalloprotease Inhibitors: The thiol group is an effective zinc-chelating moiety, a key feature for inhibiting zinc-containing enzymes like ACE. nih.gov This property can be exploited to design inhibitors for other metalloproteases implicated in various diseases.

Peptide-Based Drug Analogues: The natural substrates of ACE contain a Pro-Phe motif near the cleavage site. rsc.org This suggests that the phenyl group of this compound plays a role in binding to a hydrophobic pocket in the enzyme's active site. This principle can be applied to design peptide-based analogues of other drugs where a phenyl group can enhance binding affinity. rsc.org

Thiazole-Containing Therapeutics: Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net this compound can serve as a starting point for the synthesis of novel chiral thiazole-based compounds.

Insulin-Sensitizing Agents: Research into structurally related compounds, such as (S)-2-ethoxy-3-phenylpropanoic acid derivatives, has shown potential insulin-sensitizing activity, suggesting a possible new therapeutic avenue for derivatives of the title compound. nih.gov

| Therapeutic Class | Target/Mechanism | Example Drug/Analogue | Reference |

| Vasopeptidase Inhibitors | Inhibition of ACE and Neprilysin | Omapatrilat, Gemopatrilat | acs.org |

| ACE Inhibitors | Inhibition of Angiotensin-Converting Enzyme | Captopril (B1668294) Analogues | nih.govrsc.org |

| Anticancer Agents | Targeting SIRT2 and EGFR | Thiazole Derivatives | mdpi.com |

| Insulin-Sensitizing Agents | Enhancing insulin (B600854) activity in cells | (S)-2-ethoxy-3-phenylpropanoic acid derivatives | nih.gov |

The development of combinatorial chemistry and high-throughput screening methods will likely accelerate the discovery of new applications for this versatile chiral building block. scielo.br

Advanced Mechanistic Investigations into its Biochemical Interactions

While this compound is an intermediate, its structural components are fundamental to the biological activity of the final drug molecules. Advanced mechanistic studies are crucial for understanding how these components interact with their enzyme targets, which can guide the design of more potent and selective inhibitors.

The interaction of ACE inhibitors with the enzyme is a key area of study. ACE contains a zinc ion in its active site, which is essential for its catalytic function. nih.gov The thiol group, derived from the acetylthio moiety of the intermediate, acts as a powerful zinc-binding group in sulfhydryl-containing inhibitors like captopril and its analogues. nih.govrsc.org

Mechanistic investigations focus on:

Binding Kinetics: Studies have shown that potent inhibitors can exhibit slow- and tight-binding characteristics. For example, some inhibitors bind to the enzyme in a two-step mechanism: an initial rapid binding followed by a slow conformational change (isomerization) to a more stable enzyme-inhibitor complex. nih.gov Understanding the kinetics of binding for drugs derived from this acid can help in optimizing their duration of action.

Structure-Activity Relationships (SAR): Research has demonstrated that both the thiol group and specific amino acid residues are critical for potent ACE inhibition. rsc.org The phenylpropyl group of the intermediate contributes to binding at a hydrophobic subsite (the S1' subsite) of the ACE active site. Modifying this part of the molecule can significantly alter inhibitory activity, highlighting its importance in the enzyme-substrate interaction. rsc.org

Computational Modeling: Molecular docking and simulation studies help to visualize the binding poses of inhibitors within the enzyme's active site. These in silico methods can predict how modifications to the structure of the chiral building block will affect interactions with key amino acid residues and the central zinc ion, thereby accelerating the design of new drug candidates. mdpi.com

Future research will likely employ advanced biophysical techniques such as X-ray crystallography of enzyme-inhibitor complexes and cryo-electron microscopy to provide high-resolution snapshots of these biochemical interactions.

Sustainable and Green Chemistry Approaches to Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. For the synthesis of this compound, this involves developing processes that are safer, more efficient, and use renewable resources.

Key green chemistry strategies being explored include:

Use of Renewable Starting Materials: The shift from unnatural D-phenylalanine to L-phenylalanine, which is a readily available bio-based raw material, is a significant step towards a greener synthesis. acs.orgnih.gov

Biocatalysis and Chemoenzymatic Synthesis: Enzymes offer high selectivity and operate under mild conditions (ambient temperature and pressure in aqueous media), making them an attractive alternative to traditional chemical catalysts. rsc.org Future research could focus on developing enzymatic methods for the synthesis of this acid, such as:

Enzymatic Kinetic Resolution: Using lipases or other hydrolases to selectively resolve a racemic mixture of the acid or its precursors. acs.org

Stereoselective Enzymatic Reduction: Employing alcohol dehydrogenases (ADHs) for the stereoselective reduction of a ketone precursor to create the desired chiral center. acs.org

One-Pot Cascade Reactions: Designing processes where multiple enzymatic steps are carried out in a single reactor, potentially using immobilized enzymes like Cross-Linked Enzyme Aggregates (CLEAs) to simplify catalyst recovery and reuse. rsc.org

Alternative Solvents: Reducing the reliance on volatile organic compounds (VOCs) is a primary goal of green chemistry. Research into using greener solvents like water, supercritical CO₂, or ionic liquids for the synthesis steps could significantly improve the environmental profile of the process. rsc.org

The integration of these sustainable practices not only addresses environmental concerns but can also lead to more cost-effective and efficient manufacturing processes for this important pharmaceutical intermediate. nih.gov

Q & A

Basic: What are the standard synthetic routes for (S)-2-(Acetylthio)-3-phenylpropanoic acid?

Answer:

A common synthetic approach involves the use of protected amino acid intermediates. For example, a related phenylpropanoic acid derivative was synthesized via alkaline hydrolysis in a tetrahydrofuran (THF)/water mixture using lithium hydroxide (LiOH). After stirring, the product is extracted with water and ethyl acetate, acidified to pH ~6, and concentrated to yield the crude product without further purification . This method emphasizes the importance of pH control and solvent selection for efficient hydrolysis and isolation.

Advanced: How can multi-step synthesis optimize enantiomeric purity in derivatives of this compound?

Answer:

Advanced synthesis may involve coupling reactions with activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP). For instance, a structurally complex analog was synthesized by reacting an activated ester intermediate with a pyrrolidine-based scaffold in dichloromethane (DCM). Post-reaction, the mixture was filtered, washed, and purified via preparative HPLC to achieve high enantiomeric purity (>99%) . This highlights the role of coupling agents and chromatographic techniques in ensuring stereochemical fidelity.

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

Basic characterization includes:

- Nuclear Magnetic Resonance (NMR): Structural confirmation via H and C NMR, as demonstrated for analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., ≥99% purity reported for TLR3 inhibitors) .

- Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns for verification .

Advanced: How do structural modifications to the acetylthio group impact biological activity?

Answer:

Replacing the acetylthio group with bulkier or electron-withdrawing substituents can alter binding affinity. For example, the TLR3/dsRNA inhibitor (R)-2-(3-chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid shows enhanced activity due to the chloro-fluorobenzo moiety, which improves hydrophobic interactions with the target protein . Computational docking studies and comparative IC assays are recommended to evaluate such modifications .

Basic: What are the stability and storage recommendations for this compound?

Answer:

Stability data from safety sheets indicate that the compound should be stored under refrigeration (2–8°C) with protection from moisture. Derivatives with similar structures, such as (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid, require handling in inert atmospheres to prevent thioester hydrolysis .

Advanced: How can conflicting spectral data for phenylpropanoic acid derivatives be resolved?

Answer:

Contradictions in NMR or MS data may arise from tautomerism or impurities. For example, thermodynamic studies on 2-amino-3-(4-hydroxyphenyl)-propanoic acid revealed ion clustering effects in mass spectrometry, which can distort molecular ion peaks . Multi-technique validation (e.g., IR, X-ray crystallography) and computational modeling (DFT) are critical for unambiguous assignment .

Basic: What is the role of this compound in studying Toll-like receptor 3 (TLR3)?

Answer:

The compound acts as a competitive inhibitor of TLR3/dsRNA complex formation, blocking dsRNA binding. Activity is confirmed via luciferase reporter assays in HEK293 cells, with IC values typically <10 µM .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using phenylpropanoic acid derivatives?

Answer:

Racemization can be minimized by:

- Using low-temperature coupling conditions (0–4°C).

- Activating agents like HATU instead of DCC for sterically hindered residues.

- Incorporating Fmoc-protected intermediates, as seen in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.